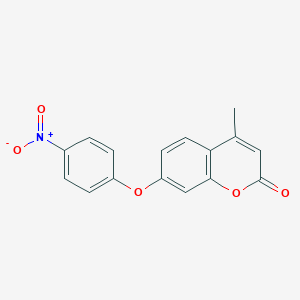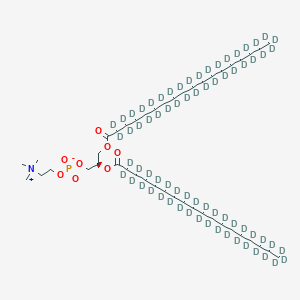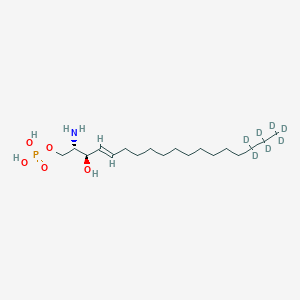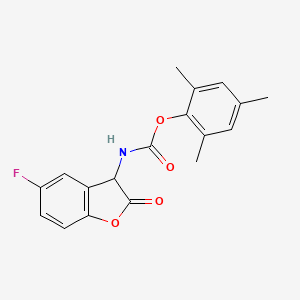
4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one
Vue d'ensemble
Description
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively . Unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluorescence intensity .
Physical And Chemical Properties Analysis
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively .Applications De Recherche Scientifique
Fluorescent Coumarin Derivative
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively . This property makes it useful in various research applications that require fluorescence, such as biological imaging and detection .
Non-reactive to Sulfur-containing Molecules
Unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluorescence intensity in the presence of sulfur-containing molecules . This characteristic can be beneficial in certain research settings where the presence of sulfur-containing molecules could interfere with the results .
Bioisostere of Indole or Purine Systems
The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa . This makes 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one a potential candidate for drug optimization strategies .
Kinase Inhibitors
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . Therefore, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, being an azaindole derivative, could potentially be used in the design of kinase inhibitors .
Modulation of ADME-tox Properties
The azaindole core, present in 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, can be used to modulate and finely tune ADME-tox properties . This can be particularly useful in the development of new therapeutic agents .
Structural Analysis
The structural analysis of 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one can provide insights for the design of more potent and selective inhibitors . This can be particularly useful in drug discovery and medicinal chemistry .
Mécanisme D'action
Mode of Action
It is known to be a fluorescent coumarin derivative . Fluorescent compounds are often used as probes in biological research, where they can bind to specific targets and emit light, allowing researchers to visualize and track certain biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves.
Propriétés
IUPAC Name |
4-methyl-7-(4-nitrophenoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-13(6-7-14(10)15)21-12-4-2-11(3-5-12)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYWJMPNMMLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)


![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)



![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)